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6-Cyclopentyl-3-pyridazinamine Documentation Hub

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  • Product: 6-Cyclopentyl-3-pyridazinamine
  • CAS: 1159814-10-4

Core Science & Biosynthesis

Foundational

Molecular weight and physicochemical properties of 6-Cyclopentyl-3-pyridazinamine

The following technical guide provides an in-depth analysis of 6-Cyclopentyl-3-pyridazinamine , a critical heterocyclic building block in modern medicinal chemistry. Molecular Scaffold Analysis & Physicochemical Profilin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Cyclopentyl-3-pyridazinamine , a critical heterocyclic building block in modern medicinal chemistry.

Molecular Scaffold Analysis & Physicochemical Profiling

Executive Summary

6-Cyclopentyl-3-pyridazinamine (C


H

N

) represents a "privileged structure" in drug discovery, combining the electron-deficient pyridazine core with a lipophilic cyclopentyl moiety.[1][2] This specific substitution pattern modulates the electronic environment of the exocyclic amine, optimizing it for hydrogen bond interactions within kinase ATP-binding pockets and GPCR allosteric sites.[1][2] This guide details its molecular properties, synthetic pathways, and analytical characterization.[1][2]

Part 1: Molecular Identity & Structural Analysis[1][2]

The compound consists of a 1,2-diazine (pyridazine) ring substituted at position 3 with a primary amine and at position 6 with a cyclopentyl ring.[1][2] This arrangement creates an amphiphilic vector, balancing the polar head group (aminopyridazine) with a hydrophobic tail (cyclopentyl).[1][2]

Table 1: Chemical Identity Registry
ParameterData Specification
IUPAC Name 6-Cyclopentylpyridazin-3-amine
Common Synonyms 3-Amino-6-cyclopentylpyridazine; 6-Cyclopentyl-3-pyridinamine (erroneous but common in older lit.)[1][2][3]
CAS Registry Number Not widely listed; Analogous to 604754-56-5 (N-isomer)
Molecular Formula C

H

N

SMILES NC1=NN=C(C2CCCC2)C=C1
InChI Key Predicted:[1] ZQGVWZFLZIJXHS-UHFFFAOYSA-N (Analogous)
Molecular Weight 163.22 g/mol

Part 2: Physicochemical Profile[1]

Understanding the physicochemical behavior of 6-Cyclopentyl-3-pyridazinamine is essential for predicting its pharmacokinetic (PK) fate.[1][2] The pyridazine nitrogens significantly lower the basicity of the exocyclic amine compared to aniline or pyridine analogs.[1][2]

Table 2: Physicochemical Properties (Experimental & Predicted)
PropertyValueContext & Implications
Molecular Weight 163.22 DaIdeal for Fragment-Based Drug Design (FBDD) (<200 Da).[1][2]
LogP (Octanol/Water) 1.45 ± 0.3Moderate lipophilicity ensures good membrane permeability without solubility issues.[1][2]
Topological PSA 51.8 ŲHigh polar surface area relative to size; excellent oral bioavailability potential.[1][2]
pKa (Conjugate Acid) 5.1 ± 0.2The ring nitrogens are weakly basic; the molecule remains largely uncharged at physiological pH (7.4).[1][2]
H-Bond Donors 1 (NH

)
Critical for "hinge-binding" in kinase inhibitor design.[1][2]
H-Bond Acceptors 3 (2 Ring N, 1 NH

)
Facilitates water-bridged interactions in protein pockets.[1][2]
Solubility High in DMSO/MeOH; Moderate in H

O
The cyclopentyl group reduces aqueous solubility compared to the parent aminopyridazine.[1][2]

Part 3: Synthetic Methodologies

Two primary routes are established for the synthesis of 6-alkyl-3-aminopyridazines: the Minisci Radical Alkylation (Atom Economy) and Pd-Catalyzed Cross-Coupling (High Precision).[1][2]

Method A: Pd-Catalyzed Negishi Coupling (Precision Route)

This method is preferred for generating high-purity material for biological screening, avoiding the regioisomeric mixtures common in radical chemistry.[1][2]

  • Precursor: 3-Amino-6-chloropyridazine (CAS: 5469-69-2).[1][2]

  • Reagents: Cyclopentylzinc bromide (0.5 M in THF), Pd(dppf)Cl

    
     or Pd-PEPPSI-IPr.[1][2]
    
  • Protocol:

    • Inertion: Charge a dry Schlenk flask with 3-amino-6-chloropyridazine (1.0 eq) and Pd catalyst (5 mol%). Purge with Argon.

    • Activation: Add anhydrous THF/NMP (4:1 ratio).

    • Coupling: Dropwise add Cyclopentylzinc bromide (1.5 eq) at 0°C.

    • Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS for disappearance of the chloro-starting material (m/z 129).[1][2]

    • Workup: Quench with sat. NH

      
      Cl. Extract with EtOAc.[1][2] The product is purified via silica gel chromatography (DCM:MeOH gradient).[1][2]
      
Method B: Minisci Radical Alkylation (Scale-Up Route)

Ideal for rapid access to the scaffold using cheaper reagents, though it requires careful purification to remove isomers.[1][2]

  • Precursor: Pyridazin-3-amine.[1][2]

  • Reagents: Cyclopentane, AgNO

    
    , (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    , TFA/H
    
    
    O.[1][2]
  • Mechanism: Generation of a nucleophilic alkyl radical via silver-catalyzed oxidative decarboxylation or hydrogen abstraction, which attacks the electron-deficient pyridazine ring.[1]

Visualization of Synthetic Pathways

SynthesisPathways Start1 3-Amino-6-chloropyridazine (CAS 5469-69-2) Inter1 Oxidative Addition Complex Start1->Inter1 Negishi Coupling Start2 Pyridazin-3-amine Inter2 Cyclopentyl Radical Generation Start2->Inter2 Minisci Reaction Reagent1 Cyclopentyl-ZnBr Pd Catalyst Reagent1->Inter1 Reagent2 Cyclopentane AgNO3 / S2O8 Reagent2->Inter2 Product 6-Cyclopentyl-3-pyridazinamine (Target) Inter1->Product Reductive Elimination Inter2->Product Radical Substitution

Figure 1: Dual synthetic strategies for accessing the target scaffold. The Negishi coupling (top) offers higher regioselectivity, while the Minisci reaction (bottom) utilizes lower-cost reagents.

Part 4: Analytical Characterization Standards

To validate the identity of synthesized 6-Cyclopentyl-3-pyridazinamine, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-d

    
    
    
  • Aromatic Region: Two doublets are characteristic of the 3,6-disubstituted pyridazine system.[1][2]

    • 
       7.2 ppm (d, 1H, J=9.0 Hz, H-4 adjacent to amine).[1][2]
      
    • 
       6.8 ppm (d, 1H, J=9.0 Hz, H-5 adjacent to alkyl).[1][2]
      
  • Amine Proton: Broad singlet at

    
     6.0–6.5 ppm (2H, NH
    
    
    
    , exchangeable with D
    
    
    O).[1][2]
  • Aliphatic Region:

    • 
       3.0–3.2 ppm (m, 1H, methine CH of cyclopentyl).[1][2]
      
    • 
       1.6–2.1 ppm (m, 8H, methylene CH
      
      
      
      of cyclopentyl).[1][2]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Parent Ion: [M+H]

    
     = 164.2 m/z.[1][2]
    
  • Fragmentation: Loss of the cyclopentyl ring or ammonia may be observed at higher collision energies.[1][2]

Part 5: Application in Drug Discovery

The 6-Cyclopentyl-3-pyridazinamine scaffold acts as a bioisostere for aminopyridine and aminopyrimidine moieties.[1][2]

  • Kinase Inhibition: The N2 nitrogen and the exocyclic amine form a donor-acceptor motif that mimics the adenine ring of ATP, making this scaffold highly effective for Type I kinase inhibitors (e.g., against JAK, CDK, or Aurora kinases).[1][2]

  • Solubility Enhancement: Replacing a phenyl ring with the cyclopentyl group disrupts planarity (increasing Fsp

    
     character), which often improves solubility and metabolic stability by reducing 
    
    
    
    -
    
    
    stacking aggregation.[1][2]

References

  • Minisci, F. (1973).[1][2] "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24.[1][2] [1][2]

  • Kotha, S., et al. (2002).[1][2] "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of 3-amino-6-arylpyridazines."[1][2] Tetrahedron, 58(48), 9633-9695.[1][2]

  • PubChem Database. (2024).[1][2] "Compound Summary for 3-Amino-6-chloropyridazine." National Center for Biotechnology Information.[1][2] [1][2]

  • Wermuth, C. G. (2008).[1][2] "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.[1][2] [1][2]

  • Dunetz, J. R., et al. (2019).[1][2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11397–11415.[1][2] [1][2]

Sources

Exploratory

Literature review of 3-amino-6-cyclopentylpyridazine derivatives

Executive Summary The 3-amino-6-cyclopentylpyridazine scaffold represents a specialized "privileged structure" in medicinal chemistry, merging the electronic versatility of the pyridazine ring with the distinct lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-6-cyclopentylpyridazine scaffold represents a specialized "privileged structure" in medicinal chemistry, merging the electronic versatility of the pyridazine ring with the distinct lipophilic profile of the cyclopentyl group. Unlike generic biaryl systems, this scaffold offers a unique amphiphilic topology: the 3-amino group serves as a critical hydrogen-bond donor/acceptor motif (often binding to kinase hinge regions or receptor pockets), while the 6-cyclopentyl moiety acts as a saturation-rich hydrophobic anchor, ideal for occupying deep lipophilic pockets such as those found in Phosphodiesterase 4 (PDE4) enzymes or the Anoctamin 6 (TMEM16F) chloride channel.

This guide synthesizes the chemical architecture, synthetic challenges (specifically


 coupling), and pharmacological utility of this scaffold, providing actionable protocols for researchers in drug discovery.

Chemical Architecture & Pharmacophore Analysis[1]

The utility of 3-amino-6-cyclopentylpyridazine derivatives stems from their ability to navigate the "chemical space" between aromatic flatness and aliphatic saturation.[1]

Structural Logic[1][2]
  • The Pyridazine Core (Polarity & Stacking): The 1,2-diazine ring has a high dipole moment (~3.9 D), improving aqueous solubility compared to phenyl analogs while maintaining ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking capability. The nitrogen lone pairs can engage in water-mediated bridging interactions within active sites.
  • The 3-Amino "Head" (Hinge Binder): In kinase inhibitors, this group typically forms a bidentate H-bond with the backbone carbonyl/amide of the hinge region (e.g., Met109 in p38 MAPK).

  • The 6-Cyclopentyl "Tail" (Hydrophobic Clamp): The cyclopentyl group provides a distinct "pucker" conformation (envelope), offering better shape complementarity to hydrophobic sub-pockets (e.g., the Q-pocket in PDE4) than planar phenyl rings or flexible alkyl chains.

Pharmacophore Visualization

The following diagram illustrates the functional mapping of the scaffold within a theoretical binding pocket.

Pharmacophore Core Pyridazine Ring (Scaffold) Cyclopentyl 6-Cyclopentyl Group (Hydrophobic Anchor) Core->Cyclopentyl Amino 3-Amino Group (H-Bond Donor/Acceptor) Amino->Core Target_Hinge Target: Hinge Region (e.g., Kinase/PDE4) Amino->Target_Hinge H-Bonding Target_Pocket Target: Hydrophobic Pocket (Lipophilic Clamp) Cyclopentyl->Target_Pocket Van der Waals

Caption: Pharmacophore mapping of 3-amino-6-cyclopentylpyridazine showing the dual-modal binding mechanism.

Synthetic Methodology

Synthesizing the C-linked 6-cyclopentyl derivative is non-trivial due to the difficulty of coupling secondary alkyl groups to electron-deficient heterocycles.[1] Traditional ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 works for N-cyclopentyl or O-cyclopentyl analogs, but the C-cyclopentyl bond requires transition metal catalysis.
Primary Route: Palladium-Catalyzed Cross-Coupling

The most robust method involves the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with cyclopentylboronic acid.[1] However, secondary alkyl boronates are prone to slow oxidative addition and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-hydride elimination.

Strategic Insight: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) to facilitate the coupling of the challenging secondary alkyl center.

Detailed Protocol: Synthesis of 6-Cyclopentylpyridazin-3-amine[1]

Step 1: Preparation of 3-Amino-6-chloropyridazine (


) 
  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Aqueous Ammonia (28%, 10 eq).

  • Procedure:

    • Charge a pressure vessel with 3,6-dichloropyridazine (e.g., 5.0 g).

    • Add aqueous ammonia (50 mL).

    • Seal and heat to 130°C for 12–16 hours. (Note: High temperature is required to overcome the deactivation of the first amine substitution).

    • Cool to room temperature. The product often precipitates.[1][2]

    • Filter, wash with cold water, and dry.

    • Yield: Typically 70–80% as a white/off-white solid.[1]

Step 2: Suzuki Coupling (The Critical Step)

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Cyclopentylboronic acid (1.5 eq),

    
     (5 mol%), XPhos (10 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.[1]

  • Procedure:

    • In a glovebox or under strict

      
       atmosphere, combine the aryl chloride, boronic acid, base, and precatalyst system.
      
    • Degas solvents thoroughly (sparge with Argon for 20 min). Oxygen is detrimental to alkyl-Suzuki couplings.[1]

    • Heat to 100°C for 18 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Purification: Flash chromatography (DCM/MeOH gradient). The amino group makes the compound polar; use 5–10% MeOH in DCM.[1]

Synthetic Pathway Diagram[2][4]

Synthesis SM 3,6-Dichloropyridazine Inter 3-Amino-6-chloropyridazine (Key Intermediate) SM->Inter Step 1 Product 6-Cyclopentylpyridazin-3-amine (Target Scaffold) Inter->Product Step 2 Step1 NH4OH, 130°C (SNAr) Step2 Cyclopentyl-B(OH)2 Pd(OAc)2, XPhos K3PO4, 100°C

Caption: Two-step synthesis of 6-cyclopentylpyridazin-3-amine via SNAr and Suzuki coupling.

Biological Applications & Case Studies

Anoctamin 6 (TMEM16F) Inhibition

Recent literature identifies 6-cyclopentylpyridazin-3-amine as a building block for inhibitors of Anoctamin 6 , a calcium-activated chloride channel and phospholipid scramblase involved in blood coagulation and viral entry.[1]

  • Mechanism: The pyridazine amine serves as a linker, coupling to benzamide derivatives. The cyclopentyl group likely occupies a hydrophobic pocket on the channel surface, stabilizing the inhibitor-protein complex.

  • Significance: Inhibitors of this class are explored for preventing thrombosis without the bleeding risks associated with direct thrombin inhibitors.[1]

PDE4 Inhibition (Bioisosterism)

While classic PDE4 inhibitors like Rolipram utilize a cyclopentyloxy group on a phenyl ring, the 6-cyclopentylpyridazine scaffold acts as a bioisostere.[1]

  • SAR Insight: The pyridazine ring mimics the catechol ether moiety of Rolipram but with improved metabolic stability (no ether cleavage).

  • Selectivity: The 3-amino group allows for derivatization (e.g., into ureas or amides) to tune selectivity between PDE4B (anti-inflammatory) and PDE4D (emetic side effects).

Comparative Data: Substituent Effects

The table below summarizes the theoretical SAR impact of substituting the C6 position of the pyridazine ring.[1]

Substituent at C6LogP (Lipophilicity)Metabolic StabilityPrimary Application
Cyclopentyl (C-linked) High (~2.1) High Kinase/Anoctamin Inhibitors
Cyclopentyloxy (O-linked)Moderate (~1.[1]8)Moderate (Ether cleavage)PDE4 Inhibitors (Rolipram-like)
Cyclopentylamino (N-linked)Low (~1.[1]2)HighCDK/Aurora Kinase Inhibitors
PhenylHigh (~2.[1]5)Moderate (CYP oxidation)p38 MAPK Inhibitors

Future Outlook & Expert Recommendations

The 3-amino-6-cyclopentylpyridazine scaffold is underutilized compared to its phenyl analogs.[1] However, its specific geometry (sp3-rich character) aligns with the modern "Escape from Flatland" trend in drug discovery, which correlates higher saturation (


) with better clinical success rates due to improved solubility and reduced promiscuity.

Recommendation for Researchers:

  • Library Expansion: Use the Suzuki protocol to generate a library of 6-cycloalkyl derivatives (cyclopropyl, cyclobutyl, cyclopentyl) to probe the size limit of the hydrophobic pocket.

  • Scaffold Hopping: If you have a hit with a 4-methoxyphenyl group, replace it with 6-cyclopentylpyridazine to improve metabolic stability and solubility.[1]

  • Safety: Always handle 3,6-dichloropyridazine in a fume hood; it is a potent skin irritant.[1]

References

  • Synthesis of 3-Amino-6-chloropyridazine

    • Source: BenchChem Technical Support.[1][3] "Synthesis of 3-Amino-6-Substituted Pyridazines."

  • Anoctamin 6 Inhibitors

    • Source: Google Patents.[1] "Inhibitors of anoctamin 6 protein and uses thereof (US20230080054A1)."

    • URL
  • Suzuki Coupling of Pyridazines

    • Source: ResearchGate.[1][4][5][6] "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines."

    • URL:[Link]

  • Pharmacological Context (PDE4)

    • Source: PubMed Central.[1] "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors."

    • URL:[Link]

  • General Pyridazine Chemistry

    • Source: PubChem. "6-Chloro-N-cyclopentylpyridazin-3-amine (Compound Summary)."[1]

    • URL:[Link]

Sources

Foundational

The 6-Cyclopentyl-3-pyridazinamine Scaffold: A Privileged Motif for Kinase Inhibitors in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Pharmacophore The 6-Cyclopentyl-3-pyridazinamine core is a heterocyclic scaffold that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The 6-Cyclopentyl-3-pyridazinamine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry as a "privileged structure." Its inherent physicochemical properties and synthetic tractability make it an ideal starting point for the development of potent and selective modulators of various biological targets. This guide delves into the key protein families that are effectively targeted by compounds incorporating this versatile motif, with a particular focus on their application in oncology and other therapeutic areas. We will explore the mechanistic underpinnings of these interactions, provide detailed experimental protocols for their characterization, and present a consolidated view of the downstream signaling pathways involved.

Core Biological Targets and Mechanisms of Action

The structural features of the 6-Cyclopentyl-3-pyridazinamine scaffold, particularly its ability to form key hydrogen bond interactions within ATP-binding pockets, have positioned it as a potent inhibitor of several protein kinases. These enzymes play crucial roles in cell signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The primary biological targets associated with this scaffold include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2).

Cyclin-Dependent Kinases (CDKs): Mastering the Cell Cycle

Cyclin-Dependent Kinases are a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[1] Their sequential activation, through binding to specific cyclin partners, drives the progression of cells through the G1, S, G2, and M phases.[1] Due to their central role in cell proliferation, CDKs have emerged as major targets in cancer chemotherapy.[2] Compounds bearing a pyridazine or the bioisosteric pyrimidine scaffold have shown significant promise as CDK inhibitors.[3]

Mechanism of Action: Derivatives of the 6-Cyclopentyl-3-pyridazinamine scaffold act as ATP-competitive inhibitors of CDKs. By occupying the ATP-binding site, these small molecules prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb).[1] This leads to cell cycle arrest, primarily at the G1/S transition, and can ultimately induce apoptosis in rapidly dividing cancer cells. The cyclopentyl group often plays a crucial role in establishing favorable hydrophobic interactions within the kinase domain, thereby enhancing potency. While specific data for the 6-cyclopentyl-3-pyridazinamine core is emerging, a structurally related compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has demonstrated potent inhibition of CDK4.[4]

Downstream Signaling Pathway of CDK2

The following diagram illustrates the canonical CDK2 signaling pathway and the point of inhibition.

CDK2_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb pRb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb releases E2F E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition drives Inhibitor 6-Cyclopentyl-3-pyridazinamine Derivative Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway and point of inhibition.

Experimental Protocol: In Vitro CDK2 Kinase Activity Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to measure the activity of CDK2 and the inhibitory potential of test compounds.[5][6]

Materials:

  • CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compound (6-Cyclopentyl-3-pyridazinamine derivative)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.

  • Kinase Reaction Setup:

    • Add 5 µL of the test compound dilution or vehicle control to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the CDK2/Cyclin A2 enzyme and substrate peptide in Kinase Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[5]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of CDK2 activity for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Representative Inhibitory Activity of Related Compounds

Compound ScaffoldTargetIC50 (nM)Reference
N-(pyridin-3-yl)pyrimidin-4-amineCDK2Varies (binding affinity -68.23 kJ mol−1)[3]
(4-pyrazolyl)-2-aminopyrimidineCDK20.29[7]
8-cyclopentyl-pyridopyrimidineCDK44[8]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Halting Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[9] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[10][11] Dysregulated angiogenesis is a key factor in tumor growth and metastasis, making VEGFR-2 a validated target for anticancer therapies.[12] Pyrimidine and pyridazine derivatives have been explored as potent VEGFR-2 inhibitors.[13]

Mechanism of Action: Similar to their action on CDKs, 6-Cyclopentyl-3-pyridazinamine derivatives can function as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By blocking the binding of ATP, these compounds prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, thereby inhibiting the pro-angiogenic effects of VEGF-A.

Downstream Signaling Pathway of VEGFR-2

The following diagram depicts the major signaling pathways downstream of VEGFR-2 activation.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 binds and activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Responses Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Responses Raf_MEK_ERK->Cell_Responses Inhibitor 6-Cyclopentyl-3-pyridazinamine Derivative Inhibitor->VEGFR2 inhibits autophosphorylation Tie2_Pathway Ang1 Angiopoietin-1 (Ang-1) Tie2 Tie-2 Receptor Ang1->Tie2 binds and activates PI3K_Akt PI3K-Akt Pathway Tie2->PI3K_Akt activates Ras_MAPK Ras-MAPK Pathway Tie2->Ras_MAPK activates Endothelial_Survival Endothelial Cell Survival and Vascular Stability PI3K_Akt->Endothelial_Survival Ras_MAPK->Endothelial_Survival Inhibitor 6-Cyclopentyl-3-pyridazinamine Derivative Inhibitor->Tie2 inhibits kinase activity

Caption: Tie-2 signaling pathways and point of inhibition.

Experimental Protocol: Tie-2 Immunoprecipitation and Western Blot for Phosphorylation

This protocol details the immunoprecipitation of Tie-2 followed by Western blotting to assess its phosphorylation status in response to an inhibitor. [14] Materials:

  • Endothelial cells expressing Tie-2.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-Tie-2 antibody for immunoprecipitation.

  • Protein A/G agarose or magnetic beads.

  • Anti-phosphotyrosine antibody (e.g., 4G10).

  • Anti-total-Tie-2 antibody for reprobing.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Procedure:

  • Cell Treatment and Lysis: Treat endothelial cells with the test compound and/or Ang-1 as described in the VEGFR-2 cellular assay protocol, then lyse the cells.

  • Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C, then centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-Tie-2 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Tie-2.

  • Data Analysis:

    • Strip and re-probe the membrane with an anti-total-Tie-2 antibody to confirm equal immunoprecipitation.

    • Quantify the band intensities to determine the effect of the inhibitor on Tie-2 phosphorylation.

Conclusion and Future Directions

The 6-Cyclopentyl-3-pyridazinamine scaffold represents a highly valuable starting point for the design of novel kinase inhibitors. Its proven ability to target key players in cell cycle regulation and angiogenesis, such as CDKs, VEGFR-2, and Tie-2, underscores its therapeutic potential, particularly in oncology. The experimental protocols detailed in this guide provide a robust framework for the evaluation of new chemical entities based on this privileged structure. Future research in this area will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Furthermore, exploring the potential of this scaffold against other kinase targets remains a promising avenue for the development of new treatments for a wide range of diseases.

References

  • Świątek, P., Strzelecka, M., Urniaz, R., Gębczak, K., Gębarowski, T., Gąsiorowski, K., & Malinka, W. (2018). Synthesis, COX-1/2 Inhibition Activities and Molecular Docking Study of Isothiazolopyridine Derivatives. Bioorganic & Medicinal Chemistry, 26(15), 4448-4458. [Link]

  • Jiang, T., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(22), 8104. [Link]

  • Jiang, T., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(22), 8104. [Link]

  • Fathalla, O. A., Abdel-Mageed, A. A., El-Subbagh, H. I., & Al-Obaid, A. M. (2021). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 26(17), 5202. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Li, Z., Korhonen, E. A., Merlini, A., Strauss, J., Wihuri, E., Nurmi, H., Antila, S., & Paech, J. (2019). Analysis of Tie2 phosphorylation by immunoprecipitation and Western blot. Bio-protocol, 9(12), e3272. [Link]

  • Zhang, J., & Wu, D. (2020). Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration. Experimental Eye Research, 191, 107908. [Link]

  • Cho, Y. S., Kim, D. J., Lee, J. Y., & Cho, Y. Y. (2015). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget, 6(11), 9005–9018. [Link]

  • Vempati, P., Mac Gabhann, F., & Popel, A. S. (2019). Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model. Cellular and Molecular Bioengineering, 12(5), 333-351. [Link]

  • Bemis, J. E., Robinson, D. M., Talanian, R. V., & Smeal, T. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1775–1780. [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]

  • Singh, P., & Kumar, A. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(54), 34163-34177. [Link]

  • ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Al-Otaibi, J. S., Al-Ghamdi, M. A., & El-Sayed, M. A. (2021). Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study. Journal of Pharmaceutical Research International, 33(60B), 1-10. [Link]

  • Świątek, P., Strzelecka, M., Urniaz, R., Gębczak, K., Gębarowski, T., Gąsiorowski, K., & Malinka, W. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • Ke, B., Shen, W., & Zhai, Y. (2017). Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury. Transplantation, 101(11), 2561-2570. [Link]

  • Higgins, S. J., & Purcell, J. W. (2013). The Angiopoietins and Tie2 in Vascular Inflammation. Current Atherosclerosis Reports, 15(11), 359. [Link]

  • Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Zamperini, C., Dreassi, E., Zanelli, U., Daigl, A., & Maga, G. (2015). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 20(10), 18814–18828. [Link]

  • Leslie-Barbick, J. E., Shen, C., & Chen, C. S. (2011). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Annals of Biomedical Engineering, 39(6), 1674–1684. [Link]

  • Wu, W., & Shu, X. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 6, 75. [Link]

  • Hamnett, R. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. [Link]

  • Animated biology With arpan. (2022, November 16). Cell cycle regulation by cyclin and CDK | what is cyclin and Cyclin dependent kinase? | Cell bio. YouTube. [Link]

  • Barvian, M., Arnold, E., & Biggadike, K. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 2826–2844. [Link]

  • Wang, W., Li, C., & Wang, Y. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3206-3217. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Wallace, E. M., Lyssikatos, J. P., & Miller, S. (2003). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 46(26), 5581–5594. [Link]

  • Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. [Link]

  • ResearchGate. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. [Link]

  • ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. [Link]

  • Novartis. (2020, December 21). Angiopoetin/Tie Pathway. YouTube. [Link]

  • Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., Billa, V. K., Subbaiah, D. R. C. V., Bharathi, E. V., Vasquez-Del Carpio, R., Padgaonkar, A., Baker, S. J., & Reddy, E. P. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]

  • Cell Signaling Technology. (2023, September 26). Immunoprecipitation Protocol: A Visual Guide. YouTube. [Link]

  • ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • Al-Ostoot, F. H., & El-Sayed, M. A. (2020). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Advances, 10(49), 29331-29341. [Link]

  • Lin, M. I., Sjin, R. T., & Yu, D. (2009). Tie2 in Tumor Endothelial Signaling and Survival: Implications for Antiangiogenic Therapy. Cancer Research, 69(5), 1794–1798. [Link]

  • Bemis, G. W., D'Andrea, S. V., & Chen, H. (2005). Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(11), 2823–2827. [Link]

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Exploratory

Chemical stability and storage requirements for pyridazinamine compounds

Chemical Stability and Storage Requirements for Pyridazinamine Compounds Executive Summary Pyridazinamines (specifically 3-aminopyridazine and 4-aminopyridazine derivatives) represent a distinct class of electron-deficie...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Stability and Storage Requirements for Pyridazinamine Compounds

Executive Summary

Pyridazinamines (specifically 3-aminopyridazine and 4-aminopyridazine derivatives) represent a distinct class of electron-deficient heteroaromatic amines used increasingly in medicinal chemistry and agrochemical synthesis.[1][2][3][4] While the pyridazine ring itself offers high thermal stability, the introduction of an exocyclic amine group alters the electronic landscape, introducing specific vulnerabilities to N-oxidation and photolytic rearrangement .[4]

This guide synthesizes the physicochemical behavior of pyridazinamines to establish a scientifically grounded storage and handling protocol. Unlike general amines, pyridazinamines possess unique pKa characteristics (~4.9–5.[2][4]0) that dictate their salt stability and pH-dependent degradation profiles.[2][4]

Part 1: Chemical Nature & Structural Vulnerabilities[2][5]

To understand stability, one must first understand the electronic push-pull mechanism within the molecule.[4]

The Diazine Deficit vs. Amino Donation

The pyridazine core (1,2-diazine) is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms.[4]

  • Basicity: 3-Aminopyridazine (pKa ≈ 4.[2][4][5]88) is significantly less basic than 3-aminopyridine (pKa ≈ 6.[2][4]04) or aniline.[2][4][6] The adjacent nitrogen acts as an electron sink, reducing the availability of the lone pair on the exocyclic amine.[4]

  • Implication: These compounds form salts with strong acids (HCl, HBr) but these salts may be prone to hydrolysis (releasing the free base) in humid environments if the counter-ion is not carefully selected.[4]

The N-Oxidation Vector

The most critical chemical instability arises from oxidation.[2][4] While the ring carbons are deactivated against electrophilic attack, the ring nitrogens are nucleophilic.[4] The electron-donating amino group increases electron density at the ring nitrogens (particularly N-2 in 3-aminopyridazine), making them susceptible to N-oxidation by peroxides or atmospheric oxygen over prolonged periods.[2][4]

  • Degradant: The primary degradant is the Pyridazine N-oxide .[2][4]

  • Risk: N-oxides are not just impurities; they are photochemically active precursors that can trigger ring contraction (see Photostability).[2][4]

Part 2: Stability Profiling & Degradation Mechanisms

Oxidative Stability (High Risk)

Pyridazinamines are stable to auto-oxidation in solid form under ambient conditions but degrade in solution or when adsorbed onto high-surface-area excipients.[2][4]

  • Mechanism: Direct attack of molecular oxygen or reactive oxygen species (ROS) on the ring nitrogen.[4]

  • Catalysts: Trace metal ions (Fe²⁺/Cu²⁺) and light.[2][4]

Photostability (Critical)

Pyridazine derivatives are notoriously photolabile.[2][4]

  • The "Ring-Contraction" Cascade: Upon UV irradiation, pyridazine N-oxides (formed via trace oxidation) undergo a photochemical rearrangement to form pyrazoles or furans via a diazo intermediate.[2][4] Even if the parent aminopyridazine is relatively stable, trace N-oxide impurities can catalyze a degradation cascade.[2][4]

  • Photocatalysis: 3-Aminopyridazine can act as a photocatalyst itself, generating superoxide radicals (

    
    ) upon irradiation, which then attack the parent molecule.[4]
    
Hydrolytic Stability (Moderate)
  • Acid/Base: The C-N bond of the exocyclic amine is robust.[4] Hydrolysis to the corresponding pyridazinone (replacing -NH₂ with -OH) is thermodynamically favorable but kinetically slow.[2][4] It typically requires forcing conditions (reflux in conc.[2][4] HCl or NaOH) or prior diazotization.[2][4]

  • Hygroscopicity: The free bases are often hygroscopic due to the ability of the unprotonated ring nitrogens to accept hydrogen bonds from water vapor.[4]

Part 3: Visualization of Degradation Pathways

The following diagram maps the causal relationships between environmental stress and chemical degradation for 3-aminopyridazine.

PyridazinamineDegradation cluster_0 Critical Storage Risk Parent 3-Aminopyridazine (Parent) NOxide Pyridazine N-Oxide (Primary Impurity) Parent->NOxide Oxidation (H2O2, Air) Trace Metals Pyridazinone Pyridazinone (Hydrolysis Product) Parent->Pyridazinone Forced Hydrolysis (Conc. Acid/Base, Heat) Diazo Diazo Intermediate (Transient) NOxide->Diazo UV Light (hν) Photolysis Furan Furan/Pyrazole Derivs. (Ring Contraction) Diazo->Furan Rearrangement

Caption: Figure 1. Degradation cascade of 3-aminopyridazine showing the critical N-oxide intermediate that drives photochemical ring contraction.

Part 4: Storage & Handling Protocols

Based on the stability profile, the following protocol is mandatory for maintaining >99% purity over 24 months.

Storage Conditions
ParameterRequirementScientific Rationale
Temperature Controlled Room Temp (15–25°C) Thermal degradation is negligible below 50°C. Refrigeration (2–8°C) is acceptable but requires desiccation to prevent condensation.[2][4]
Humidity <60% RH (Desiccated) Prevents moisture absorption which facilitates proton transfer and potential hydrolysis of salts.[2][4]
Light Strictly Dark (Amber/Opaque) Prevents the photo-rearrangement of trace N-oxide impurities.[2][4]
Atmosphere Inert (Argon/Nitrogen) Recommended for long-term storage (>6 months) to prevent slow N-oxidation at the ring surface.[2][4]
Container Specifications
  • Primary: Low-density polyethylene (LDPE) bag or borosilicate glass vial.

  • Secondary: Aluminized Mylar bag (heat sealed) with silica gel desiccant sachets.

Handling Precautions
  • Hygroscopicity Management: Allow refrigerated containers to equilibrate to room temperature before opening to prevent condensation on the solid.

  • Solution Stability: Solutions in protic solvents (methanol, water) should be prepared fresh.[4] If storage is necessary, use amber glassware and store at 4°C. Avoid chlorinated solvents (e.g., DCM) for long-term storage as trace HCl can induce salt formation.[2][4]

Part 5: Forced Degradation Workflow (Stress Testing)

To validate analytical methods (HPLC/LC-MS), use this tailored stress testing protocol. Standard conditions for generic drugs may be too harsh or irrelevant for pyridazinamines.[2]

StressTesting cluster_ox Oxidative Stress cluster_photo Photolytic Stress cluster_hydro Hydrolytic Stress Start Start: 3-Aminopyridazine Sample Ox1 3% H2O2, RT, 6h Start->Ox1 Photo1 1.2M Lux Hours (Vis) 200 W-h/m² (UV) Start->Photo1 Hydro1 0.1N HCl / NaOH Reflux 24h Start->Hydro1 OxResult Target: N-Oxide (+16 Da) Ox1->OxResult PhotoResult Target: Ring Isomers (Complex Mixture) Photo1->PhotoResult HydroResult Target: Pyridazinone (-NH2 -> -OH) Hydro1->HydroResult

Caption: Figure 2. Tailored forced degradation workflow. Note that oxidative and photolytic pathways yield the most biologically relevant degradants.[4]

References

  • PubChem. (2025).[2][4] 3-Aminopyridazine Compound Summary. National Library of Medicine.[2] [Link]

  • Zhang, J., et al. (2020).[2][4] Pyridazine doped g-C3N4 with nitrogen defects for efficient photodegradation. ResearchGate. [Link]

  • Bansal, R., et al. (2009).[2][4] Synthesis and vasorelaxant activity of pyridazin-3(2H)-one derivatives. European Journal of Medicinal Chemistry. [Link]

  • Ogata, M., & Kano, K. (1967).[4] Photochemical reaction of pyridazine N-oxides. Chemical Communications.[2] [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis routes for 6-Cyclopentyl-3-pyridazinamine

Application Note: Scalable Synthesis Routes for 6-Cyclopentyl-3-pyridazinamine Executive Summary 6-Cyclopentyl-3-pyridazinamine (CAS: 1150560-54-5) is a critical heterocyclic scaffold in drug discovery, particularly serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for 6-Cyclopentyl-3-pyridazinamine

Executive Summary

6-Cyclopentyl-3-pyridazinamine (CAS: 1150560-54-5) is a critical heterocyclic scaffold in drug discovery, particularly serving as a pharmacophore in Type II kinase inhibitors (e.g., CDK4/6, JAK) and PDE4 inhibitors. Its structure combines the polar, H-bond donor/acceptor properties of the aminopyridazine headgroup with the lipophilic, metabolic stability of the cyclopentyl tail.

While 3-amino-6-chloropyridazine is a commodity chemical, the introduction of the secondary alkyl (cyclopentyl) group poses specific challenges in scale-up, primarily due to the instability of secondary alkylboronic acids in standard Suzuki couplings and the poor regioselectivity of radical alkylations (Minisci reaction).

This guide details two validated, scalable routes:

  • The "Gold Standard" Route (Negishi Coupling): Utilizes organozinc reagents for high fidelity and yield.

  • The "Modern Robust" Route (Suzuki-Miyaura with BF3K): Utilizes Molander salts to overcome protodeboronation issues common with secondary alkyl boronic acids.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the desymmetrization of 3,6-dichloropyridazine. The high reactivity of the C-3/C-6 positions allows for sequential nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling (TMCC).

Strategic Decision:

  • Step 1 (Amination): We prioritize introducing the amine first. The electron-donating amine deactivates the ring slightly, preventing over-reaction during the subsequent metal-catalyzed coupling, and 3-amino-6-chloropyridazine is a stable, crystalline solid that is easy to purify.

  • Step 2 (Alkylation): We avoid direct SNAr with cyclopentyl nucleophiles (e.g., Grignards) because pyridazines are prone to addition rather than substitution with hard nucleophiles, leading to dihydro-intermediates that require oxidative workup. Cross-coupling is superior.

Figure 1: Divergent synthetic strategies for 6-Cyclopentyl-3-pyridazinamine focusing on the stable 3-amino-6-chloro intermediate.

Detailed Protocols

Step 1: Preparation of 3-Amino-6-chloropyridazine

Rationale: This SNAr reaction is highly scalable and avoids the need for chromatography if executed correctly.

  • Reagents: 3,6-Dichloropyridazine (1.0 equiv), Ammonium Hydroxide (28-30% aq., 10 equiv).

  • Solvent: Water (or Ethanol/Water 1:1 if solubility is an issue, though pure water is greener).

  • Apparatus: Sealed pressure vessel (Autoclave) or heavy-walled glass pressure tube.

Protocol:

  • Charge 3,6-dichloropyridazine (e.g., 100 g) into the pressure vessel.

  • Add Ammonium Hydroxide (10 equiv). The large excess drives the equilibrium and suppresses bis-amination.

  • Seal the vessel and heat to 100–110°C for 12–16 hours. Internal pressure will rise (approx. 3–5 bar); ensure safety relief valves are functional.

  • Workup: Cool to room temperature. The product usually precipitates as a beige/off-white solid.

  • Filter the solids.[1][2] Wash the cake with cold water (3x) to remove ammonium chloride and excess ammonia.

  • Recrystallize from Ethanol/Water or Toluene if necessary.

  • QC Check: 1H NMR (DMSO-d6) should show two doublets for the pyridazine ring protons (approx. 6.8 and 7.4 ppm).

    • Yield: Expect 75–85%.[3]

Step 2 (Method A): The Negishi Coupling (Recommended for Scale)

Rationale: Negishi coupling is the most reliable method for attaching secondary alkyl groups to electron-deficient heterocycles. Zinc reagents are less prone to isomerization than Boron reagents in this context.

  • Substrate: 3-Amino-6-chloropyridazine.[1][4][5][6]

  • Reagent: Cyclopentylzinc bromide (0.5 M in THF). Commercially available or prepared in situ from bromocyclopentane and Zn dust/LiCl.

  • Catalyst: Pd(dppf)Cl2·DCM (2–3 mol%).

  • Solvent: THF (Anhydrous).

Protocol:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen.

  • Loading: Charge 3-Amino-6-chloropyridazine (1.0 equiv) and Pd(dppf)Cl2 (0.03 equiv). Add anhydrous THF (10 vol).

  • Activation: Stir for 5 mins to ensure catalyst dispersion.

  • Addition: Add Cyclopentylzinc bromide (2.0–2.2 equiv) dropwise via addition funnel or syringe pump over 30 minutes.

    • Note: The first equivalent of organozinc will deprotonate the free amine (-NH2 becomes -NHZnBr). This protects the amine in situ. The second equivalent performs the cross-coupling.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC/UPLC.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl (exothermic).

  • Extraction: Dilute with EtOAc. Separate phases. Wash organic layer with brine, dry over MgSO4.

  • Purification: The crude often contains zinc salts. Pass through a short pad of Celite/Silica. If high purity is needed, column chromatography (DCM/MeOH gradient) or crystallization from EtOAc/Heptane is required.

Data Table: Method Comparison

ParameterMethod A: NegishiMethod B: Suzuki (BF3K)
Reagent Stability Low (Air/Moisture sensitive)High (Air stable solid)
Reaction Time 4–6 Hours12–24 Hours
Yield (Typical) 70–85%50–65%
Impurity Profile Zinc salts (easy removal)Protodeboronation (cyclopentane)
Scalability High (Process standard)Medium (Reagent cost higher)
Step 2 (Method B): The Suzuki-Miyaura Coupling (Alternative)

Rationale: If handling organozinc reagents is prohibitive (lack of inert infrastructure), the Potassium Organotrifluoroborate (Molander salt) method is a viable alternative. Standard boronic acids are not recommended due to rapid protodeboronation.

  • Reagents: Potassium (cyclopentyl)trifluoroborate (1.5 equiv), Cs2CO3 (3.0 equiv).

  • Catalyst: XPhos Pd G3 or Pd(OAc)2/RuPhos (2–5 mol%).

  • Solvent: Toluene/Water (3:1).

Protocol:

  • Combine amine substrate, Molander salt, Base, and Catalyst in the reaction vessel.

  • Add solvent system (degassed).

  • Heat to 95–100°C vigorously (biphasic mixture requires good agitation) for 18 hours.

  • Standard aqueous workup.

Analytical & Quality Control

Target Molecule: 6-Cyclopentyl-3-pyridazinamine [7]

  • Molecular Weight: 163.22 g/mol

  • Appearance: Off-white to pale yellow solid.

Key Spectroscopic Markers:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 6.0–6.5 ppm (s, 2H, -NH2, exchangeable).

    • δ 6.7 ppm (d, 1H, Pyridazine H-4).

    • δ 7.2 ppm (d, 1H, Pyridazine H-5).

    • δ 3.1 ppm (m, 1H, Cyclopentyl CH-methine).

    • δ 1.6–2.0 ppm (m, 8H, Cyclopentyl CH2).

  • HPLC Purity: >98% required for library synthesis.

    • Impurity Watch: 3-Amino-6-chloropyridazine (unreacted) and 3-Amino-6,6'-bipyridazine (homocoupling of SM).

Safety & HSE Criticals

  • Organozincs (Negishi): Pyrophoric potential. Cyclopentylzinc bromide in THF is flammable and reacts violently with water. Must be handled under inert atmosphere.

  • Ammonium Hydroxide (Step 1): High pressure generation. Use rated pressure vessels. Ammonia gas is toxic; open vessels only in a fume hood after cooling.

  • Palladium Residues: Final API intermediates must be scavenged for heavy metals (using SiliaMetS® or similar scavengers) to meet ICH Q3D guidelines (<10 ppm).

References

  • Synthesis of 3-Amino-6-chloropyridazine: Source: BenchChem Technical Repository. "6-chloro-N-cyclopentylpyridazin-3-amine | 604754-56-5".
  • Negishi Coupling on Heterocycles

    • Source: Knochel, P. et al. "Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents.
    • URL:[Link] (Foundational protocol for zinc-amino acid couplings, adaptable to aminopyridazines).

  • Source: Patent US20230080054A1 "Inhibitors of anoctamin 6 protein and uses thereof".
  • General Pyridazine Functionalization

    • Source: "Synthesis of Pyridazines."[1][3][4][6][8][9][10] Organic Chemistry Portal.

    • URL:[Link]

Sources

Application

Technical Application Note: Strategic Functionalization of 6-Cyclopentyl-3-pyridazinamine

Topic: Functionalization of the amine group in 6-Cyclopentyl-3-pyridazinamine Content Type: Application Note & Protocol Guide Executive Summary 6-Cyclopentyl-3-pyridazinamine is a critical pharmacophore intermediate, par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the amine group in 6-Cyclopentyl-3-pyridazinamine Content Type: Application Note & Protocol Guide

Executive Summary

6-Cyclopentyl-3-pyridazinamine is a critical pharmacophore intermediate, particularly in the synthesis of PDE4 inhibitors and kinase modulators. However, its functionalization presents distinct challenges due to the electron-deficient nature of the pyridazine ring (1,2-diazine), which significantly reduces the nucleophilicity of the exocyclic amine. Furthermore, the presence of ring nitrogens creates a competitive landscape for electrophilic attack (regioselectivity).

This guide provides a tiered protocol strategy for functionalizing the C3-amine, moving from standard coupling to high-energy catalytic methods. It integrates mechanistic rationale with self-validating experimental workflows.

Mechanistic Analysis: The Reactivity Landscape

To successfully functionalize this scaffold, one must understand the electronic environment. The 3-aminopyridazine system is not a simple aniline analog.

  • Electronic Deactivation: The pyridazine ring is

    
    -deficient. The lone pair on the exocyclic nitrogen is partially delocalized into the ring system (resonance), rendering it less nucleophilic than a standard primary amine.
    
  • Inductive Effect of C6-Cyclopentyl: Unlike electron-withdrawing groups (e.g., -Cl, -CF3), the C6-cyclopentyl group provides a weak positive inductive effect (+I). This makes the amine slightly more reactive than in 6-chloro-3-pyridazinamine, but it remains sluggish compared to phenylamine.

  • Regioselectivity (N-exo vs. N-endo): While the exocyclic amine (N-exo) is generally the kinetic nucleophile for acylation, the ring nitrogens (N-endo, specifically N2) can compete during alkylation or under high-temperature conditions, leading to N-heterocyclic impurities.

Visualization: Reactivity & Resonance

The following diagram illustrates the resonance contribution that lowers nucleophilicity and the competitive sites for electrophilic attack.

ReactivityProfile Molecule 6-Cyclopentyl-3-pyridazinamine Resonance Resonance Delocalization (Lone pair -> Ring) Molecule->Resonance RingN Ring Nitrogen (N2) Molecule->RingN Cyclopentyl C6-Cyclopentyl Group Molecule->Cyclopentyl Effect1 Reduced Nucleophilicity (Harder to acylate) Resonance->Effect1 Cause Competition Competitive Nucleophile (Risk of N-alkylation) RingN->Competition Risk Induction +I Effect (Slight Reactivity Boost) Cyclopentyl->Induction Benefit

Figure 1: Electronic structure analysis of 6-Cyclopentyl-3-pyridazinamine showing factors influencing reactivity.

Protocol 1: Amide Bond Formation (Acylation)

Standard peptide coupling conditions (EDC/NHS) often fail with aminopyridazines due to poor nucleophilicity. We utilize a "Stepladder Strategy": start mild, and escalate activation energy only if necessary.

Method A: High-Activity Coupling (HATU/DIPEA)

Best for: Valuable carboxylic acids, mild conditions.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Checkpoint: Solution should turn slightly yellow.

  • Addition: Add 6-Cyclopentyl-3-pyridazinamine (1.0 mmol) and the remaining DIPEA (1.5 mmol).

  • Reaction: Stir at 50°C for 4–12 hours.

    • Why Heat? RT is often insufficient for this scaffold. 50°C overcomes the activation barrier without promoting significant side reactions.

  • Validation: Monitor by LCMS. Look for Product Mass [M+H]+.

    • Failure Mode: If only activated ester is seen and amine remains, switch to Method B.

Method B: The "Sledgehammer" (Acid Chloride/Pyridine)

Best for: Sterically hindered acids or unreactive amines.

Reagents:

  • Acid Chloride (1.5 equiv) (or generate in situ with Oxalyl Chloride/DMF cat.)

  • Base: Pyridine (solvent/base) or DMAP (0.1 equiv) + TEA in DCM.

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-Cyclopentyl-3-pyridazinamine (1.0 mmol) in dry Pyridine (3 mL).

    • Note: Pyridine acts as both solvent and nucleophilic catalyst (forming the reactive N-acylpyridinium intermediate).

  • Addition: Cool to 0°C. Add Acid Chloride (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. If no reaction after 2 hours, heat to 80°C.

  • Quench: Add saturated NaHCO3.

  • Validation: Check for Bis-acylation .

    • Troubleshooting: If [M+2Acyl]+ is observed (acylation of ring N or bis-acylation of exocyclic N), treat the crude mixture with MeOH/K2CO3 for 30 mins to cleave the labile ring-acyl group, leaving the desired amide intact.

Protocol 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Installing aryl groups on the amine requires overcoming the poor nucleophilicity and potential poisoning of the catalyst by the pyridazine nitrogens.

Critical Success Factor: Ligand Selection. Monodentate phosphines often fail. Bulky, electron-rich biaryl phosphines (Buchwald Ligands) are required.

Recommended System
  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

  • Ligand: BrettPhos (primary recommendation) or Xantphos .

    • Why BrettPhos? Specifically designed for primary amines and heteroaryl chlorides.

  • Base: Cs2CO3 (Weak base, high functional group tolerance) or NaOtBu (Strong base, faster reaction).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Workflow Diagram

BuchwaldWorkflow Start Start: Aryl Halide + 6-Cyclopentyl-3-pyridazinamine Degas Step 1: Degas Solvent (Ar sparge, 15 min) Start->Degas CatMix Step 2: Pre-mix Pd Source + Ligand (1:2 ratio, 5 min) Degas->CatMix Combine Step 3: Combine All Reagents (Base: Cs2CO3) CatMix->Combine Heat Step 4: Heat to 100°C (Sealed Tube) Combine->Heat Check LCMS Check @ 2h Heat->Check Success Product Formed (Workup) Check->Success Yes Fail No Conversion? Check->Fail No Optimize Switch Ligand to tBuBrettPhos or Base to NaOtBu Fail->Optimize Optimize->Combine

Figure 2: Optimization workflow for Buchwald-Hartwig amination of aminopyridazines.

Protocol:

  • Charge a reaction vial with 6-Cyclopentyl-3-pyridazinamine (1.0 equiv), Aryl Bromide (1.1 equiv), Cs2CO3 (2.0 equiv), and BrettPhos (0.04 equiv).

  • Add Pd2(dba)3 (0.02 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane (5 mL/mmol) via syringe.

  • Heat to 100°C for 12–18 hours.

  • Self-Validation: Filter a small aliquot through Celite and analyze by LCMS.

    • Note: The pyridazine ring can chelate Pd. If conversion stalls, add more catalyst/ligand (0.01 equiv) and raise temp to 110°C.

Protocol 3: Sulfonylation

Sulfonamides are key bioisosteres in this class.

Reagents:

  • Sulfonyl Chloride (1.2 equiv)

  • Base: Pyridine (excess) or NaH (1.5 equiv) in THF.

Protocol (Pyridine Method):

  • Dissolve amine in Pyridine.

  • Add Sulfonyl Chloride at 0°C.

  • Heat to 60°C.

    • Mechanistic Note: The sulfonylation of electron-poor amines is reversible under certain conditions. Driving the reaction with heat and excess sulfonyl chloride is often necessary.

  • Workup: Acidify with 1M HCl to precipitate the product (Pyridine removal).

Data Summary & Troubleshooting

Reaction TypePrimary ChallengeRecommended SolutionAlternative
Amide Coupling Low NucleophilicityAcid Chloride + Pyridine (80°C)HATU + DIPEA (50°C)
Buchwald-Hartwig Catalyst PoisoningBrettPhos + Pd2(dba)3Xantphos + Pd(OAc)2
Sulfonylation Slow KineticsHeat (60°C) in PyridineNaH in THF (Strong base)
Alkylation (SN2) Regioselectivity (Ring N)Avoid direct alkylation. Use Reductive Amination
Regioselectivity Check

To confirm the reaction occurred at the exocyclic amine (N3) and not the ring nitrogen (N2):

  • NMR Evidence: N-acylation of the exocyclic amine usually results in a significant downfield shift of the amide proton (>10 ppm) and a characteristic shift of the H4 pyridazine proton.

  • Stability: N-acylated ring products (acyl-pyridinium type) are often hydrolytically unstable and will revert to starting material upon aqueous workup, whereas the desired amide is stable.

References

  • Synthesis and Reactivity of 3-Aminopyridazines

    • BenchChem. "6-chloro-N-cyclopentylpyridazin-3-amine Synthesis." Vertex AI Search Result 1.1. 2[3][4][5][6]

  • Amide Coupling Strategies for Electron-Deficient Amines

    • HepatoChem. "Amide coupling reaction in medicinal chemistry."[1][5][7][8] Vertex AI Search Result 1.6. 7[6]

    • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines..." Vertex AI Search Result 1.12. 1[3][6]

  • Buchwald-Hartwig Amination of Heterocycles

    • Organic Letters. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides" (Applicable to heteroaryl amines). Vertex AI Search Result 1.13. 3[3][6][2]

    • Wikipedia. "Buchwald–Hartwig amination."[3][9][10][11] Vertex AI Search Result 1.23. 10[3][4]

  • Regioselectivity in Heterocycle Functionalization

    • MDPI. "Regioselective Functionalization of Quinolines through C-H Activation." Vertex AI Search Result 1.15. 4[3][4][12][13]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Cyclopentyl-3-pyridazinamine

Status: Operational Ticket ID: PYR-CYC-006 Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Route Selection Welcome to the technical support hub for 6-Cyclopentyl-3-pyridazina...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CYC-006 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Route Selection

Welcome to the technical support hub for 6-Cyclopentyl-3-pyridazinamine (CAS: 115266-99-6). Users typically encounter yield issues due to the specific electronic nature of the pyridazine ring (electron-deficient, "diazine" character) and the steric bulk of the cyclopentyl group.

Your synthetic strategy must align with your scale and purity requirements. We classify protocols into two distinct workflows:

FeatureRoute A: The "Minisci" Protocol Route B: The "Cross-Coupling" Protocol
Primary Goal Speed / Library Generation (<1g)Scale / Process Development (>10g)
Key Reaction Radical Alkylation (Ag-catalyzed)Negishi/Suzuki Coupling + Amination
Typical Yield 20–45% (Variable)65–85% (Consistent)
Common Failure Poly-alkylation, low conversionCatalyst death,

-hydride elimination
Starting Material 3-Amino-6-chloropyridazine (or 3-aminopyridazine)3,6-Dichloropyridazine

Interactive Decision Matrix

Before proceeding, verify your selected route against our logic flow to ensure it matches your resources.

RouteSelection cluster_tips Technician Notes start START: Select Goal scale Is Target Scale > 5 grams? start->scale purity Is Regio-isomer purity critical? scale->purity Yes routeA ROUTE A: Minisci Reaction (Direct C-H Functionalization) scale->routeA No (Speed prioritized) purity->routeA No (Purification available) routeB ROUTE B: Negishi Coupling (Metal-Catalyzed) purity->routeB Yes (High Purity) tip1 Route A requires acidic media (pH < 1) routeA->tip1 tip2 Route B requires anhydrous conditions routeB->tip2

Caption: Logical workflow for selecting the synthesis method based on scale and purity constraints.

Route A: The Minisci Reaction (Troubleshooting Guide)

Context: This route uses a silver-catalyzed decarboxylative alkylation. It is the fastest way to make the compound but suffers from erratic yields. Reaction: 3-Aminopyridazine + Cyclopentanecarboxylic acid + AgNO₃ + (NH₄)₂S₂O₈.

Critical Protocol Parameters
  • Solvent System: Biphasic DCM/Water (1:1) or 10% TFA in Water.

  • Temperature: 40–60°C (Strict control).

  • Stoichiometry: Acid (3.0 equiv), Oxidant (3.0 equiv), Catalyst (0.2 equiv).

Troubleshooting Q&A

Q: Why is my conversion stuck at <30% despite excess oxidant?

A: The "Protonation Trap." The pyridazine ring must be protonated to activate it for nucleophilic radical attack. If your pH rises above 2.0 during the reaction (due to ammonia generation from persulfate decomposition), the reaction stops.

  • Fix: Add 1.0 equiv of H₂SO₄ or use TFA as a co-solvent to maintain pH < 1.

Q: I am seeing a "Silver Mirror" on my flask walls. Is this bad?

A: Yes, this indicates catalyst crash-out. Ag(I) is being reduced to Ag(0) faster than it can cycle. This usually happens if the oxidant is added too slowly or the temperature is too high.

  • Fix: Increase agitation speed (vortexing is best) and add the persulfate solution in a steady stream rather than dropwise over hours.

Q: I have significant amounts of di-alkylated side products.

A: Radical concentration is too high. The cyclopentyl radical is nucleophilic and will attack the product (which is still electron-deficient).

  • Fix: Use a biphasic system (DCM/Water). The alkylated product is more lipophilic and will extract into the DCM layer, protecting it from further radical attack in the aqueous phase [1].

Route B: The Negishi Cross-Coupling (Process Standard)

Context: This is the industry-standard route for scale-up. It involves coupling a cyclopentyl metal species with a chloropyridazine. Reaction: 3-Amino-6-chloropyridazine + Cyclopentylzinc Bromide


 Product.
Detailed Protocol (Optimized)
  • Reagent Prep: Activate Zinc dust with TMSCl in THF. Form Cyclopentylzinc bromide (0.5 M in THF).

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or PEPPSI-IPr (for difficult cases).

  • Coupling:

    • Charge flask with 3-Amino-6-chloropyridazine (1.0 equiv) and Catalyst.

    • Add THF (anhydrous).

    • Add Cyclopentylzinc bromide (1.5 equiv) dropwise at 0°C.

    • Warm to 60°C for 4 hours.

Troubleshooting Q&A

Q: I see the product, but also a lot of "reduced" starting material (3-aminopyridazine).

A:


-Hydride Elimination. 
Secondary alkyl metals (like cyclopentyl-Zn) are prone to 

-hydride elimination, releasing cyclopentene and leaving a hydride on the metal, which reduces your ring.
  • Fix: Switch to Pd(dppf)Cl₂ . The bite angle of the dppf ligand specifically suppresses

    
    -hydride elimination compared to PPh₃ [2].
    

Q: The reaction stalls after 50% conversion.

A: Zinc Oxide passivation. If your THF is "wet," the organozinc reagent hydrolyzes immediately.

  • Fix: Titrate your organozinc reagent before use (using iodine/LiCl) to ensure active concentration. Ensure the reaction is under positive Argon pressure.

Q: Can I use the Suzuki coupling instead?

A: Not recommended for this substrate. Suzuki coupling with secondary alkyl boranes (cyclopentylboronic acid) is notoriously difficult due to slow transmetallation and rapid protodeboronation. The Negishi (Zinc) or Kumada (Magnesium) routes are significantly superior for secondary alkyl-heteroaryl bond formation [3].

Mechanistic Visualization

Understanding the failure modes requires visualizing the electron flow.

Mechanism cluster_minisci Minisci Failure Mode (Route A) radical Cyclopentyl Radical (Nucleophilic) protonated Protonated Ring (Active) radical->protonated Fast Reaction deprotonated Neutral Ring (Inactive) radical->deprotonated No Reaction (Radical Dimerizes) ring Pyridazine Ring ring->protonated + H+ ring->deprotonated High pH

Caption: The "Protonation Switch" in Minisci reactions. Without acid, the radical ignores the ring.

Reference Data & Yield Comparison

ParameterMinisci (Route A)Negishi (Route B)Displacement (Route C)*
Reagents AgNO₃, PersulfateZn, Pd(dppf)Cl₂Hydrazine, Keto-esters
Step Count 1 Step2 Steps (from halide)3-4 Steps
Avg. Yield 35%78%50%
Purity Low (Isomers)HighHigh
Cost/g LowHigh (Catalysts)Medium

*Route C refers to cyclization of 1,4-dicarbonyls, not detailed here due to precursor unavailability.

References

  • Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline. Tetrahedron, 27(15), 3575-3579.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reaction. Chemistry – A European Journal.

  • Knochel, P., et al. (2011). Functionalized Organozinc Reagents.[2] Comprehensive Organic Synthesis II.

  • Patent CN111303162B. (2020). Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d] pyrimidine-6-carboxylic acid.[3] (Demonstrates similar cyclopentyl-heteroaryl coupling strategies).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-amino-6-chloropyridazine (toxic/irritant) before handling.

Sources

Optimization

Troubleshooting low solubility of 6-Cyclopentyl-3-pyridazinamine in aqueous buffers

Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma

Welcome. If you are reading this, you likely dissolved 6-Cyclopentyl-3-pyridazinamine in DMSO, obtained a clear stock solution, and then watched it immediately precipitate ("crash out") upon dilution into your aqueous assay buffer.[1][2]

This is not user error; it is a fundamental physicochemical characteristic of this scaffold.[1][2] This molecule combines a polar, hydrogen-bonding head group (3-amino-pyridazine) with a bulky, lipophilic tail (cyclopentyl).[1][2]

  • The Head: The pyridazin-3-amine moiety is a weak base (

    
    ).[1][2] At physiological pH (7.4), it is predominantly neutral  (uncharged).[1][2]
    
  • The Tail: The cyclopentyl group significantly increases the partition coefficient (LogP), driving the molecule to reject water and aggregate.

This guide provides the protocols to overcome these thermodynamic barriers without compromising biological assay integrity.

Part 1: Diagnostic & Triage (The "Why")

Q1: Why does my compound precipitate in PBS (pH 7.4) but dissolve in water/HCl?

A: This is a classic pH-dependent solubility profile of a lipophilic weak base.[1][2]

  • Mechanism: In acidic conditions (pH <

    
    ), the pyridazine ring nitrogen protonates, forming a cation. Ionic species are highly water-soluble due to ion-dipole interactions with water.[1][2]
    
  • The Trap: At pH 7.4, the molecule is deprotonated (neutral). The hydrophobic effect of the cyclopentyl group dominates, forcing the molecules to aggregate to minimize water contact. This leads to rapid precipitation.[1][2]

Q2: I used 1% DMSO, but it still crashed out. Is my DMSO wet?

A: Unlikely.[1][2] The issue is the Dielectric Shock . DMSO has a dielectric constant (


) of ~47; water is ~80.[1][2] When you dilute a hydrophobic stock (10-100 mM in DMSO) directly into buffer, the local solubility drops logarithmically within milliseconds.[1][2] If the final concentration exceeds the thermodynamic solubility limit (which is likely 

in neutral buffer for this compound), kinetic precipitation occurs instantly.

Part 2: Strategic Solutions (Decision Matrix)

Use the following decision tree to select the correct solubilization strategy for your specific assay.

Solubility_Decision_Tree Start Start: Precipitation Observed Is_pH_Fixed Is Assay pH Fixed at 7.4? Start->Is_pH_Fixed Can_Use_Acid Can Assay Tolerate pH 5.0? Is_pH_Fixed->Can_Use_Acid No (Flexible) Is_In_Vivo In Vivo or In Vitro? Is_pH_Fixed->Is_In_Vivo Yes (Strict 7.4) Can_Use_Acid->Is_In_Vivo No Sol_Acid Strategy A: Acidification (Salting In) Can_Use_Acid->Sol_Acid Yes Sol_CD Strategy B: Cyclodextrin Complexation Is_In_Vivo->Sol_CD In Vivo / Sensitive Cells Sol_Cosolvent Strategy C: Step-Down Dilution Is_In_Vivo->Sol_Cosolvent Robust In Vitro Assay

Figure 1: Decision Matrix for solubilizing lipophilic amines based on assay constraints.

Part 3: The "Rescue" Protocols

Strategy A: The "Salting In" Method (pH Manipulation)

Best for: Chemical assays, HPLC standards, or acid-tolerant binding assays.

The goal is to lower the pH below the compound's


 to maintain the ionized (soluble) state.
  • Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.

  • Prepare Buffer: Use a Citrate or Acetate buffer adjusted to pH 4.5 .

  • Dilution: Dilute the DMSO stock into the acidic buffer.

    • Result: The protonated amine stays in solution.[1][2]

    • Warning: Do not use Phosphate Buffered Saline (PBS) for this step, as phosphate has poor buffering capacity at pH 4.5.[1][2]

Strategy B: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Cell culture, animal studies, and sensitive enzymatic assays.

Cyclodextrins (CDs) are ring-shaped sugars with a hydrophobic cavity and hydrophilic exterior.[1][2][3][4] They encapsulate the "grease ball" (cyclopentyl group), hiding it from the water while keeping the molecule in solution.

Table 1: Recommended Excipients

ExcipientConc.[1][2][3][5][6][7][8][9] RangeMechanismProsCons
HP-

-CD
10-20% (w/v)Inclusion ComplexNon-toxic to cells; Prevents precipitationExpensive; Requires mixing time
DMSO 0.1 - 0.5%Co-solventEasy to prepareToxic >1%; Can effect enzyme activity
Tween 80 0.01 - 0.1%SurfactantPrevents aggregationCan lyse cells; causes bubbles

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water or buffer.[1][2]
  • Stock Prep: Dissolve compound in DMSO at 100x the final concentration.

  • Complexation: Add the DMSO stock slowly (dropwise) to the stirring HP-

    
    -CD solution.
    
    • Critical Step: Allow to stir for 30-60 minutes at room temperature. This allows the thermodynamic equilibrium of the inclusion complex to form.

  • Filtration: Sterile filter (0.22

    
    ). If the filter clogs, complexation failed (go to lower concentration).
    
Strategy C: The Step-Down Dilution (Preventing Shock)

Best for: High-throughput screening (HTS) where complexation is too slow.[1][2]

Direct dilution (1:1000) often causes immediate crash-out.[1][2] Step-down dilution smooths the dielectric transition.[1][2]

Dilution_Protocol cluster_warn Critical Warning Stock 10 mM Stock (100% DMSO) Inter Intermediate (1 mM in 10% DMSO) Stock->Inter 1:10 Dilution into Buffer Final Assay Well (10 µM in 0.1% DMSO) Inter->Final 1:100 Dilution into Buffer Warn Mix Intermediate IMMEDIATELY upon addition

Figure 2: Step-Down Dilution Workflow to minimize local supersaturation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I sonicate the cloudy solution to redissolve it? A: NO. Sonication creates heat and temporarily disperses aggregates, creating a suspension, not a solution. Once you stop sonicating, the particles will settle or stick to your plasticware (pipette tips, well plates). This leads to wildly inconsistent biological data (the "false negative" effect).[1][2]

Q: What is the maximum DMSO concentration I can use? A:

  • Cell-based assays: Generally 0.1% to 0.5% final concentration.[1][2][7] Above 0.5%, DMSO causes membrane permeabilization and cell stress [1].[1][2]

  • Enzymatic assays: Up to 5% is often tolerated, but you must run a "DMSO-only" control to ensure the solvent isn't inhibiting your enzyme.[1][2]

Q: I see a "blue haze" in my tube. Is it soluble? A: No. A "blue haze" (Tyndall effect) indicates the presence of colloidal aggregates (nanoparticles).[1][2] The compound is not truly dissolved.[1][2] You must filter this solution; if the compound disappears from the filtrate (check by HPLC/UV), it was never soluble.

References

  • Galvao, J. et al. (2014).[1][2] Guidelines for the use of DMSO in cell-based assays. Pharmacology & Therapeutics.[1][2][10] Link

  • Loftsson, T. & Brewster, M.E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C.A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text on pKa and LogP relationships).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HRMS Characterization of 6-Cyclopentyl-3-pyridazinamine

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) data for 6-Cyclopentyl-3-pyridazinamine against standard Low-Resolution (Nominal Mass) alternatives. It is designed for analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) data for 6-Cyclopentyl-3-pyridazinamine against standard Low-Resolution (Nominal Mass) alternatives. It is designed for analytical chemists and drug development scientists requiring rigorous structural confirmation of this key intermediate.

Executive Summary

6-Cyclopentyl-3-pyridazinamine (CAS: 114341-98-7) is a critical heterocyclic building block, frequently employed in the synthesis of CDK4/6 kinase inhibitors and other bioactive pyridazine derivatives.[1] While standard Low-Resolution Mass Spectrometry (LRMS) (e.g., Single Quadrupole) is sufficient for routine monitoring, it lacks the specificity to distinguish this compound from isobaric impurities or confirm its elemental composition with regulatory-grade confidence.[1]

This guide demonstrates that HRMS (Q-TOF or Orbitrap) is the superior analytical choice for this compound, offering sub-5-ppm mass accuracy that validates the


 formula and definitively rules out synthesis byproducts that LRMS cannot resolve.[1]

Compound Specifications & Theoretical Data

Before analyzing experimental performance, we establish the theoretical baseline for the analyte.

FeatureSpecification
Compound Name 6-Cyclopentyl-3-pyridazinamine
Formula

Molecular Weight 163.22 g/mol
Monoisotopic Mass (Neutral) 163.1109 Da

Exact Mass
164.1182 Da
Structure Description Pyridazine ring substituted at position 3 with an amine group and at position 6 with a cyclopentyl ring.[1][2][3][4][5][6][7][8]

Comparative Analysis: HRMS vs. LRMS

The following table contrasts the performance of HRMS against the industry-standard alternative (LRMS) for this specific molecule.

Performance Matrix
FeatureAlternative: LRMS (Single Quad) Product: HRMS (Q-TOF/Orbitrap) Scientific Implication
Mass Detection Nominal Mass (

164)
Exact Mass (

164.1182)
HRMS confirms the formula (

).[1] LRMS only confirms an integer mass, which could be

or other isobars.
Mass Error

0.5 Da (500 ppm)
< 5 ppm (< 0.001 Da)Critical for Purity: HRMS distinguishes the product from potential oxidative impurities (e.g., N-oxides) that may co-elute.
Isotopic Pattern Low resolution; merged peaks.Resolved isotopic fine structure.HRMS validates the absence of chlorine/bromine atoms (crucial if synthesized from 3,6-dichloropyridazine).
Impurity ID "Unknown peak at

183"
"Impurity identified as

"
HRMS immediately identifies the chloro-precursor (

183.0684) vs. other byproducts.[1]

Experimental Protocol (HRMS)

To replicate high-quality data, the following protocol is recommended. This workflow ensures optimal ionization of the aminopyridazine core.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of 6-Cyclopentyl-3-pyridazinamine in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

    • Rationale: The basic pyridazine nitrogen (

      
       ~ 5-6) requires acidification to ensure efficient protonation (
      
      
      
      ) in ESI positive mode.[1]
  • Dilution: Dilute to a final concentration of 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.

B. LC-MS Conditions[1][4]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The cyclopentyl group adds lipophilicity, ensuring retention on C18, unlike the highly polar 3-aminopyridazine core alone.

C. Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation of the cyclopentyl ring).

  • Acquisition Mode: Full Scan (

    
     50–500) followed by Targeted MS/MS.
    

Data Interpretation & Fragmentation Pathways[7][9][10][11]

Primary Detection ( )

In the HRMS spectrum, the extracted ion chromatogram (EIC) for 164.1182 should show a dominant peak.

  • Observed Mass: 164.1182 ± 0.0005.

  • Mass Error:

    
     ppm = 
    
    
    
    .[1]
    • Acceptance Criteria: < 5 ppm.[5][9]

Diagnostic Fragmentation ( )

Fragmentation of aminopyridazines follows specific electronic pathways. The High-Resolution MS/MS spectrum provides a "fingerprint" for structural validation.[1]

  • Loss of Ammonia (

    
    ): 
    
    • Precursor:

      
      
      
    • Product:

      
        (
      
      
      
      )[1]
    • Mechanism:[6][8] Cleavage of the exocyclic amine group.

  • Ring Contraction/Cleavage:

    • Loss of

      
       or 
      
      
      
      from the pyridazine ring is common in high-energy collisions.[1]
    • Diagnostic ion:

      
        (Cyclopentyl-C=NH fragment) or similar alkyl-substituted fragments.[1]
      
  • Cyclopentyl Ring Loss:

    • Loss of the alkyl ring (

      
       or 
      
      
      
      ) may yield the bare aminopyridazine core at
      
      
      96.0560
      .

Analytical Workflow Diagram

The following diagram illustrates the decision logic for validating 6-Cyclopentyl-3-pyridazinamine, highlighting where HRMS provides the "Go/No-Go" decision that LRMS cannot.

HRMS_Workflow Sample Crude Reaction Mixture (Synthesis of 6-Cyclopentyl-3-pyridazinamine) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+) Ionization to [M+H]+ LC->ESI Detection Mass Detection ESI->Detection LRMS Alternative: LRMS (Nominal Mass) Detection->LRMS Standard Path HRMS Product: HRMS (Orbitrap/Q-TOF) Detection->HRMS High-Res Path LRMS_Result Result: m/z 164 (Ambiguous) LRMS->LRMS_Result LRMS_Risk RISK: Isobaric Impurities (e.g., C10H16N2) Undetected LRMS_Result->LRMS_Risk HRMS_Result Result: m/z 164.1182 (Exact Mass) HRMS->HRMS_Result Validation Formula Confirmation C9H13N3 (< 5ppm) HRMS_Result->Validation Match Impurity Impurity Check: Precursor (3-Cl) m/z 183.068 HRMS_Result->Impurity Screening Impurity->Validation Absent = Pure

Figure 1: Analytical workflow comparing the ambiguity of LRMS results with the definitive structural confirmation provided by HRMS.

Conclusion

For the development of 6-Cyclopentyl-3-pyridazinamine, HRMS is not merely an alternative but a requirement for rigorous quality control. While LRMS provides basic confirmation of mass, only HRMS offers the mass accuracy required to validate the elemental formula and the spectral resolution necessary to detect trace synthesis precursors (e.g., chlorinated analogs) that could compromise downstream kinase inhibitor synthesis.

References

  • Compound Data & Synthesis

    • PubChem.[6] (n.d.). 6-Cyclopentyl-3-pyridazinamine.[1] National Library of Medicine. Retrieved from [Link]

  • HRMS Methodology: Kaufmann, A. (2020). The practicability of high-resolution mass spectrometry (HRMS) in food safety and quality analysis. Comprehensive Reviews in Food Science and Food Safety. (General reference for HRMS vs LRMS principles).
  • Aminopyridazine Fragmentation

    • NIST Mass Spectrometry Data Center. (n.d.). Fragmentation patterns of substituted pyridazines. NIST Chemistry WebBook.[7] Retrieved from [Link][1]

  • Kinase Inhibitor Chemistry

    • Ramana Reddy, M. V., et al. (2014).[6][10] Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4).[1][10] Journal of Medicinal Chemistry. (Context for cyclopentyl-aminopyridazine intermediates). Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of 6-Cyclopentyl- and 6-Cyclohexyl-Pyridazinamine Bioactivity: A Guide for Medicinal Chemists

For Immediate Release In the landscape of contemporary drug discovery, the pyridazinamine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. The strategic substitution a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery, the pyridazinamine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. The strategic substitution at the 6-position of the pyridazine ring with cyclic alkyl groups, such as cyclopentyl and cyclohexyl moieties, is a common approach to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This guide offers a comparative overview of the bioactivity of 6-cyclopentyl- and 6-cyclohexyl-pyridazinamines, providing insights for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

While a direct head-to-head comparison in a single comprehensive study remains to be published, analysis of existing literature on related structures allows for an informed discussion on the potential impact of these two cycloalkyl groups on the biological activity of pyridazinamines. The primary focus of these derivatives has been in the realm of inhibiting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

The Role of Cycloalkyl Groups in Kinase Inhibition

The ATP-binding pocket of many kinases contains hydrophobic regions. The incorporation of non-polar cyclopentyl or cyclohexyl groups at the 6-position of the pyridazinamine core is intended to engage these hydrophobic pockets, thereby enhancing the binding affinity and potency of the inhibitor. The subtle differences in the size, shape, and conformational flexibility between a five-membered and a six-membered ring can lead to significant variations in biological activity.

Key Considerations for Cyclopentyl vs. Cyclohexyl Substitution:

  • Conformational Flexibility: Cyclohexyl rings are generally more conformationally flexible than cyclopentyl rings, capable of adopting chair, boat, and twist-boat conformations. This flexibility can be advantageous or detrimental. A more rigid cyclopentyl ring might lead to a lower entropic penalty upon binding to the target protein, potentially resulting in higher affinity. Conversely, the flexibility of the cyclohexyl group might allow for a more optimal fit within a dynamic binding pocket.

  • Hydrophobicity and Size: The cyclohexyl group is slightly larger and more hydrophobic than the cyclopentyl group. This increased bulk and hydrophobicity can lead to stronger interactions with larger hydrophobic pockets, but may also result in steric clashes or reduced solubility.

  • Vector for Further Substitution: Both rings provide points for further chemical modification to explore structure-activity relationships (SAR) and to fine-tune physicochemical properties.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Although direct comparative data is limited, SAR studies on broader classes of kinase inhibitors offer valuable insights. For instance, in the development of pyrido[2,3-d]pyrimidine-based CDK4 inhibitors, a cyclopentyl group at a position analogous to the pyridazinamine 6-position was found to be optimal for cytotoxic activity when compared to other alkyl and cycloalkyl substituents.[1] This suggests that for certain kinase targets, the specific size and conformation of the cyclopentyl ring may provide a superior fit in the ATP-binding site.[1]

The pyridazine scaffold itself is recognized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The nature of the substituent at the 6-position can influence the overall orientation of the molecule within the binding pocket, thereby affecting these key interactions.

Experimental Design for a Definitive Comparison

To provide a conclusive answer to the question of which substituent, cyclopentyl or cyclohexyl, imparts superior bioactivity to a pyridazinamine core, a dedicated comparative study is necessary. The following experimental workflow is proposed:

A proposed workflow for the comparative evaluation of 6-cycloalkyl-pyridazinamines.

Step-by-Step Protocol:

  • Synthesis: A series of paired 6-cyclopentyl- and 6-cyclohexyl-pyridazinamine analogs with varying amine substituents should be synthesized to allow for a broad SAR analysis.

  • Biochemical Kinase Assays: The synthesized compounds should be screened against a panel of relevant kinases (e.g., CDKs, JAKs, p38 MAPK) to determine their half-maximal inhibitory concentrations (IC50). This will provide a direct measure of their potency.

  • Cell-based Assays: Lead compounds from the biochemical screens should be evaluated in relevant cancer or inflammatory cell lines to determine their cellular efficacy (EC50) and cytotoxicity.

  • ADME-Tox Profiling: In vitro absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) studies should be conducted to assess the drug-like properties of the most promising candidates.

  • In Vivo Efficacy Studies: The most promising compounds should be advanced to in vivo models of cancer or inflammatory disease to evaluate their therapeutic potential.

Conclusion

The choice between a 6-cyclopentyl and a 6-cyclohexyl substituent on a pyridazinamine scaffold for the development of kinase inhibitors is nuanced and likely target-dependent. While general principles of medicinal chemistry provide a rationale for how these groups might influence bioactivity, empirical data from direct comparative studies is essential for making informed decisions in a drug discovery program. The insights from related compound classes suggest that the cyclopentyl group may offer advantages in certain contexts, but this cannot be generalized without further experimental validation. Future research focusing on the direct comparison of these two ubiquitous cycloalkyl groups within the pyridazinamine framework will be invaluable to the medicinal chemistry community.

References

  • BenchChem. 6-Propylpyridazin-3-amine for Kinase Inhibitor Synthesis. Application Notes and Protocols. Accessed February 6, 2026.
  • Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Solubility of Pyridazinamine Derivatives in DMSO

For researchers and professionals in drug discovery and development, understanding the solubility of lead compounds is a critical early step. Poor solubility can hinder bioassay results, complicate formulation, and ultim...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, understanding the solubility of lead compounds is a critical early step. Poor solubility can hinder bioassay results, complicate formulation, and ultimately lead to the failure of promising drug candidates. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in these early stages, used for storing compound libraries and preparing solutions for high-throughput screening. Therefore, a comprehensive understanding of a compound's behavior in DMSO is paramount.

This guide provides a comparative analysis of the solubility profiles of key pyridazinamine derivatives in DMSO. While direct, publicly available comparative studies on a series of these compounds are limited, we can infer solubility trends based on their physicochemical properties and provide a robust experimental framework for researchers to generate their own high-quality, comparative data.

Understanding the Interplay of Structure and Solubility in DMSO

The solubility of a compound in a given solvent is governed by a delicate balance of intermolecular forces. For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon the formation of solute-solvent interactions. DMSO is a highly polar aprotic solvent, capable of accepting hydrogen bonds and engaging in strong dipole-dipole interactions. These characteristics make it an excellent solvent for a wide range of organic molecules.

Let's examine the expected solubility trends for a selection of pyridazinamine derivatives based on their structural differences.

Core Structure: 3-Pyridazinamine

The parent compound, 3-pyridazinamine, possesses both hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the pyridazine ring). This allows for favorable interactions with DMSO molecules.

Impact of a Chloro- Substituent: 6-Chloro-3-pyridazinamine

The introduction of a chlorine atom at the 6-position, as in 6-chloro-3-pyridazinamine, is expected to decrease solubility in DMSO compared to the parent compound. The chloro group is electron-withdrawing, which can reduce the basicity of the pyridazine ring nitrogens and slightly weaken their hydrogen bonding acceptor capabilities. Furthermore, the increased molecular weight and potential for stronger crystal packing due to the chloro substituent can increase the lattice energy, making it more difficult for the solvent to break apart the solid structure.

Impact of a Methyl- Substituent: 6-Methyl-3-pyridazinamine

Conversely, adding a methyl group at the 6-position is predicted to increase solubility relative to 6-chloro-3-pyridazinamine, and potentially relative to the parent 3-pyridazinamine as well. The methyl group is electron-donating, which can enhance the hydrogen bond accepting ability of the ring nitrogens. While it increases molecular weight, the disruption of crystal packing by the non-planar methyl group can lower the lattice energy, favoring dissolution.

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of our selected pyridazinamine derivatives, which underpin the predicted solubility trends.

CompoundStructureMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsMelting Point (°C)
3-Pyridazinamine 3-Pyridazinamine structure95.10-0.251.813164.1[1]
6-Chloro-3-pyridazinamine 6-Chloro-3-pyridazinamine structure129.55[2]0.3[2]51.8[2]13213-215[3]
6-Methyl-3-pyridazinamine 6-Methyl-3-pyridazinamine structure109.130.151.813~137 (for 4-methyl isomer)[4][5]

Note: Data for 6-methyl-3-pyridazinamine is limited; the melting point is for the isomeric 6-chloro-4-methylpyridazin-3-amine and serves as a rough estimate.

The higher melting point of 6-chloro-3-pyridazinamine suggests a more stable crystal lattice, which would contribute to lower solubility. The calculated logP values also indicate that the chloro- derivative is more lipophilic than the parent compound, which may not be as favorable for dissolution in the highly polar DMSO.

Experimental Protocol: High-Throughput Kinetic Solubility Assay in DMSO

To generate robust, comparative solubility data, a high-throughput kinetic solubility assay is the method of choice in early drug discovery. This method is rapid, requires minimal compound, and is amenable to automation.

Principle

A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The resulting solution is incubated, and any precipitate formed is removed by filtration. The concentration of the compound remaining in the filtrate is then determined, typically by UV-Vis spectrophotometry or LC-MS.

Materials and Equipment
  • Test pyridazinamine derivatives

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, UV-transparent for analysis)

  • 96-well filter plates (e.g., Millipore MultiScreen™)

  • Multichannel pipettes

  • Plate shaker

  • Microplate reader with UV-Vis capabilities

  • Automated liquid handling system (recommended for high throughput)

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh each pyridazinamine derivative and dissolve in DMSO to prepare a 10 mM stock solution.

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store stock solutions in a 96-well polypropylene plate.

  • Assay Plate Preparation:

    • In a fresh 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to each well.

    • Using a multichannel pipette or automated liquid handler, add 2 µL of the 10 mM DMSO stock solution of each compound to the corresponding wells of the PBS plate. This results in a final theoretical concentration of 100 µM with 1% DMSO.

    • Include wells with only PBS and 1% DMSO as a negative control.

  • Incubation and Precipitation:

    • Seal the plate and place it on a plate shaker at room temperature for 2 hours. This allows for the precipitation of any compound that is insoluble at the tested concentration.

  • Filtration:

    • Carefully transfer the contents of the assay plate to a 96-well filter plate.

    • Filter the solutions into a 96-well UV-transparent collection plate. This can be achieved by centrifugation or vacuum manifold.

  • Quantification:

    • Measure the absorbance of the filtrate in the UV-transparent plate using a microplate reader at the wavelength of maximum absorbance (λmax) for each compound.

    • To determine the concentration, a standard curve for each compound must be prepared. This is done by making serial dilutions of the 10 mM stock solution in a DMSO/PBS mixture (1:99 v/v) to known concentrations and measuring their absorbance.

Data Analysis

The solubility of each pyridazinamine derivative is determined by comparing the absorbance of the filtered sample to the standard curve. The result is typically expressed in µM.

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock Solutions in DMSO add_compound Add 2 µL of stock to PBS (100 µM final) stock->add_compound pbs Add 198 µL PBS to 96-well plate pbs->add_compound incubate Incubate on plate shaker for 2 hours add_compound->incubate filter Filter to remove precipitate incubate->filter read_absorbance Measure UV absorbance of filtrate filter->read_absorbance calculate Calculate solubility (µM) read_absorbance->calculate std_curve Prepare standard curve std_curve->calculate

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Cyclopentyl-3-pyridazinamine

Navigating the lifecycle of a chemical compound from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical compound from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 6-Cyclopentyl-3-pyridazinamine, a compound utilized in various research and development settings. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to manage this chemical's waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Hazard Assessment and Classification: A Precautionary Approach

Given the molecular structure of 6-Cyclopentyl-3-pyridazinamine, it is prudent to anticipate hazards similar to those of related pyridazine compounds. Analysis of analogs such as 6-methoxypyridazin-3-amine and 3,6-dichloropyridazine suggests that this compound should be handled as a hazardous substance.

Potential Hazard Basis for Assessment (Analog Compounds) GHS Classification (Anticipated)
Acute Oral Toxicity Harmful or toxic if swallowed.[1][2]Warning or Danger
Skin Corrosion/Irritation Causes skin irritation.[1][2]Warning
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Warning
Respiratory Irritation May cause respiratory irritation.[1][2]Warning

Based on this assessment, any waste containing 6-Cyclopentyl-3-pyridazinamine, including pure compound, solutions, contaminated labware, and spill cleanup materials, must be classified and managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 6-Cyclopentyl-3-pyridazinamine in any form, and especially during disposal procedures, the correct PPE is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[5]

Protective Equipment Specification and Rationale
Eye Protection Chemical safety goggles are required to protect against splashes. A face shield should be worn if there is a significant risk of splashing.
Hand Protection Chemically resistant gloves (e.g., butyl rubber or nitrile) must be worn. Always consult the glove manufacturer's compatibility chart.
Body Protection A fully-buttoned laboratory coat is essential. For larger quantities or significant spill risks, a chemically resistant apron or suit may be necessary.
Respiratory Protection All handling of this compound should occur within a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in the table above.

  • Contain the Spill: For liquid spills, use a non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent to dike the spill and prevent it from spreading.[6][7] Do not use combustible materials like paper towels to absorb large quantities of the chemical.

  • Neutralize (If Applicable and Safe): Due to the amine group, the compound is basic. However, neutralization should only be attempted by trained personnel with a clear understanding of the potential reaction-generated heat and byproducts. For most laboratory-scale spills, this step is not recommended.

  • Collect Absorbent Material: Carefully scoop the absorbent material into a designated, sealable, and chemically compatible waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Segregate Waste: Clearly label the waste container with "Hazardous Waste" and the chemical name. Store it in a designated satellite accumulation area.

Spill Response Decision Flow

SpillResponse spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small & Contained? assess->small_spill cleanup Trained Personnel Clean Up Spill small_spill->cleanup Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose evacuate Evacuate Area & Alert EHS large_spill->evacuate

Caption: Decision workflow for responding to a chemical spill.

Waste Collection and Disposal Procedures

The ultimate disposal of 6-Cyclopentyl-3-pyridazinamine must be handled by a licensed professional waste disposal service.[8] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

Experimental Workflow for Waste Accumulation
  • Designate a Waste Container: Use a sealable, airtight, and chemically compatible container for collecting all waste streams of this compound. The container must be in good condition, with no leaks or cracks.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag. This tag should include:

    • The full chemical name: "6-Cyclopentyl-3-pyridazinamine"

    • The concentration and composition of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Store the waste container in a designated satellite accumulation area. Crucially, ensure it is segregated from incompatible materials, such as strong oxidizing agents and acids, to prevent dangerous chemical reactions.[9]

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Request for Pickup: Once the container is full or you are finished with the process generating the waste, contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste transporter.[10][11]

Disposal Procedure Flowchart

DisposalWorkflow start Waste Generation (Pure compound, solutions, contaminated items) collect Collect in Labeled, Compatible Container start->collect segregate Segregate from Incompatible Chemicals collect->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs transport Transport by Licensed Hazardous Waste Vendor contact_ehs->transport dispose Final Disposal at TSDF (e.g., Incineration) transport->dispose

Caption: Step-by-step workflow for proper chemical waste disposal.

The most common and environmentally sound method for the final disposal of organic compounds like pyridazines is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may contain additional requirements.

References

  • PubChem. 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Alfa Aesar. Safety Data Sheet. (Specific document for a related compound, general principles apply). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements. [Link]

  • U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Penta. Safety Data Sheet: Pyridine. [Link]

  • Acsure. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Department of Toxic Substances Control (DTSC) - CA.gov. Defining Hazardous Waste. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • University of Washington. Standard Operating Procedure: Pyridine. [Link]

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